An In-Depth Technical Guide to Erythrosine Isothiocyanate: Structure, Properties, and Applications
An In-Depth Technical Guide to Erythrosine Isothiocyanate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrosine isothiocyanate (EITC) is a derivative of the red food colorant Erythrosine B, functionalized with a reactive isothiocyanate group. This modification allows for the covalent labeling of proteins and other biomolecules containing primary amine groups, making it a valuable tool in various biological and biomedical research applications. Its fluorescent properties enable the detection and tracking of labeled molecules in techniques such as fluorescence microscopy, immunofluorescence, and flow cytometry. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Erythrosine isothiocyanate.
Chemical Structure and Identification
Erythrosine isothiocyanate is a xanthene dye characterized by a tetraiodinated fluorescein (B123965) backbone. The isothiocyanate (-N=C=S) group is the key reactive moiety that facilitates conjugation to biomolecules. Commercially available Erythrosine isothiocyanate is often sold as a specific isomer, "Erythrosin B isothiocyanate, isomer II". It is crucial to be aware of the specific isomer when designing experiments and interpreting results.
Table 1: Chemical Identifiers for Erythrosine Isothiocyanate [1][2][3]
| Identifier | Value |
| IUPAC Name | disodium;2',4',5',7'-tetraiodo-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate[3] |
| Molecular Formula | C₂₁H₅I₄NNa₂O₅S[1][3] |
| Molecular Weight | 936.9 g/mol [1][3] |
| CAS Number | 73676-43-4 (for Erythrosine isothiocyanate)[3], 72814-84-7 (for Erythrosin B isothiocyanate, isomer II)[1][2] |
| SMILES | C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)[O-])I)I)[O-])I)OC2=O.[Na+].[Na+] |
| InChI Key | KPBGWWXVWRSIAY-UHFFFAOYSA-L |
Chemical and Physical Properties
The physicochemical properties of Erythrosine isothiocyanate are critical for its application as a fluorescent label. These properties dictate its solubility, reactivity, and spectral characteristics.
Table 2: Physicochemical Properties of Erythrosine Isothiocyanate
| Property | Value | Reference |
| Appearance | Powder | [2] |
| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | |
| Excitation Maximum (λex) | ~528 nm | |
| Emission Maximum (λem) | ~554 nm | |
| Quantum Yield | Moderate | |
| Extinction Coefficient | High |
Reactivity and Mechanism of Conjugation
The isothiocyanate group of EITC reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form a stable thiourea (B124793) bond. This reaction is typically carried out under alkaline conditions (pH 8.5-9.5) to ensure the deprotonation of the amine groups, which enhances their nucleophilicity.
Caption: Covalent bond formation between EITC and a protein.
Experimental Protocols
Protein Labeling with Erythrosine B Isothiocyanate
This protocol provides a general procedure for conjugating Erythrosine B isothiocyanate to a protein, such as an antibody. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (e.g., antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)
-
Erythrosin B isothiocyanate, isomer II
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing (10-14 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dialyze the protein solution against PBS, pH 7.4, at 4°C overnight to remove any amine-containing buffers or stabilizers.
-
Reaction Buffer Adjustment: Adjust the pH of the protein solution to 8.5-9.0 by adding a calculated amount of 1 M sodium bicarbonate buffer.
-
EITC Solution Preparation: Immediately before use, dissolve Erythrosin B isothiocyanate in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently stirring the protein solution, slowly add the EITC solution. A typical starting molar excess of EITC to protein is 10-20 fold.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Conjugate:
-
Size-Exclusion Chromatography: Separate the labeled protein from unreacted EITC by passing the reaction mixture through a Sephadex G-25 column pre-equilibrated with PBS, pH 7.4. The first colored fraction to elute will be the EITC-protein conjugate.
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours to remove unreacted dye.
-
-
Characterization of the Conjugate:
-
Spectrophotometry: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~528 nm (for EITC). The DOL is the molar ratio of dye to protein.
-
SDS-PAGE: Analyze the conjugate by SDS-PAGE to confirm that the dye is covalently attached to the protein and to assess the purity of the conjugate.
-
-
Storage: Store the purified EITC-protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
Caption: Workflow for protein labeling with EITC.
Cell Labeling for Immunofluorescence
This protocol outlines a general procedure for using an EITC-labeled antibody for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (unlabeled)
-
EITC-labeled secondary antibody
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Preparation: Wash cells grown on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the EITC-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for Erythrosine B (excitation ~528 nm, emission ~554 nm).
Applications in Research and Drug Development
Erythrosine isothiocyanate and its protein conjugates are versatile tools with numerous applications:
-
Immunofluorescence: EITC-labeled antibodies are used to visualize the subcellular localization of specific proteins in fixed and permeabilized cells.
-
Flow Cytometry: Cells can be labeled with EITC-conjugated antibodies to identify and quantify specific cell populations based on the expression of surface or intracellular markers.
-
Fluorescence Microscopy: Labeled proteins can be tracked in living or fixed cells to study their dynamics, trafficking, and interactions.
-
Protein-Protein Interaction Studies: While not a direct method for studying interactions, EITC can be used to label one protein partner for visualization in co-localization studies or in combination with other techniques like FRET (Förster Resonance Energy Transfer) if a suitable donor fluorophore is present.
Caption: Indirect immunofluorescence using an EITC-labeled antibody.
Conclusion
Erythrosine isothiocyanate is a valuable fluorescent probe for the covalent labeling of proteins and other biomolecules. Its distinct spectral properties and reactive isothiocyanate group make it suitable for a range of applications in cellular and molecular biology research. By following optimized labeling and purification protocols, researchers can generate high-quality fluorescent conjugates for use in various detection and imaging techniques, thereby facilitating a deeper understanding of complex biological processes. As with any fluorescent labeling reagent, careful consideration of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
